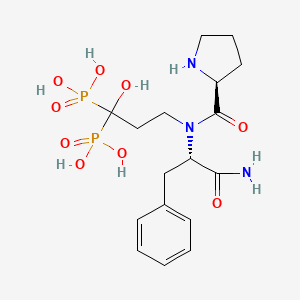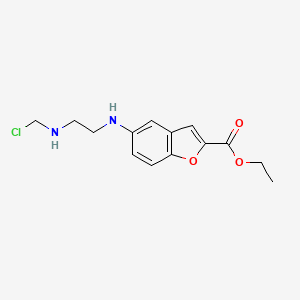
Ethyl 5-((2-((chloromethyl)amino)ethyl)amino)benzofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-((2-((chloromethyl)amino)ethyl)amino)benzofuran-2-carboxylate is a complex organic compound that belongs to the benzofuran class of compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-((2-((chloromethyl)amino)ethyl)amino)benzofuran-2-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of solvents like N-methyl pyrrolidine and catalysts such as sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as free radical cyclization and proton quantum tunneling have been employed to construct complex benzofuran rings with fewer side reactions and higher yields .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-((2-((chloromethyl)amino)ethyl)amino)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Ethyl 5-((2-((chloromethyl)amino)ethyl)amino)benzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-viral and anti-cancer agents.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 5-((2-((chloromethyl)amino)ethyl)amino)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-aminobenzofuran-2-carboxylate: Used as a synthetic intermediate in the preparation of indolebutylpiperazines, which are dual 5-HT1A receptor agonists and serotonin reuptake inhibitors.
2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives: Known for their antiviral, antioxidant, and antifungal activities.
2-Amino-5-chlorobenzophenone: Used in the synthesis of benzodiazepines.
Uniqueness
Ethyl 5-((2-((chloromethyl)amino)ethyl)amino)benzofuran-2-carboxylate is unique due to its specific structure, which allows it to interact with a variety of molecular targets and exhibit diverse biological activities. Its combination of benzofuran and aminoethyl groups contributes to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C14H17ClN2O3 |
|---|---|
Peso molecular |
296.75 g/mol |
Nombre IUPAC |
ethyl 5-[2-(chloromethylamino)ethylamino]-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C14H17ClN2O3/c1-2-19-14(18)13-8-10-7-11(3-4-12(10)20-13)17-6-5-16-9-15/h3-4,7-8,16-17H,2,5-6,9H2,1H3 |
Clave InChI |
IVRKVILQUQDFTD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)NCCNCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


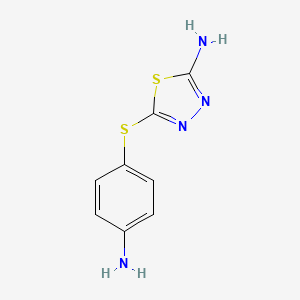
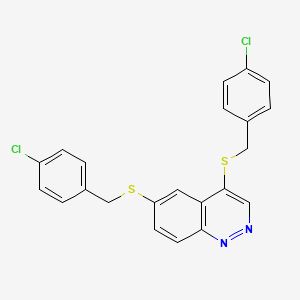
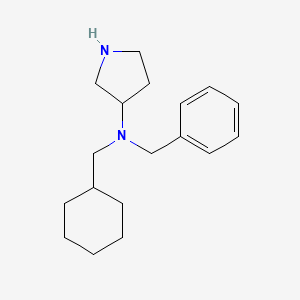
![Benzenamine, 4-[2-(2-furanyl)ethenyl]-N,N-dimethyl-](/img/structure/B12901433.png)
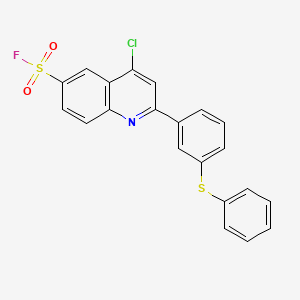
![2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12901444.png)

![2-Chloro-3-iodocyclohepta[b]pyrrole](/img/structure/B12901455.png)

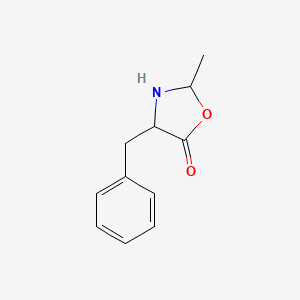
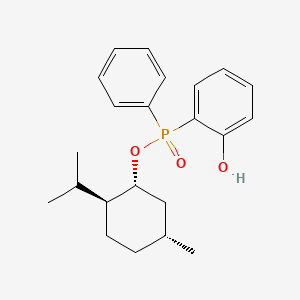

![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid](/img/structure/B12901489.png)
